(S)1-(3-Methylphenyl)-1,2-ethanediol
説明
特性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(1S)-1-(3-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9-11H,6H2,1H3/t9-/m1/s1 |
InChIキー |
WPVZJYFBUIBTRC-SECBINFHSA-N |
異性体SMILES |
CC1=CC(=CC=C1)[C@@H](CO)O |
正規SMILES |
CC1=CC(=CC=C1)C(CO)O |
製品の起源 |
United States |
類似化合物との比較
Structural and Stereochemical Variations
Key structural analogs differ in substituent position, substituent type, and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected 1,2-Ethanediol Derivatives
Physicochemical and Thermodynamic Properties
- Solubility :
Polar 1,2-ethanediol derivatives (e.g., unsubstituted (S)-1-phenyl-1,2-ethanediol) exhibit high water solubility due to hydrogen bonding, while hydrophobic substituents (e.g., naphthyl or ethyl groups) reduce solubility . - Thermodynamic Behavior: 1,2-Ethanediol/water mixtures show exothermic mixing, but substituents like methyl or ethyl disrupt hydrogen-bonding networks compared to methanol/water systems .
準備方法
Key Parameters:
-
Substrate : 3-Methyl-α-hydroxy acetophenone.
-
Conditions : pH 6.0, 16 hours, 1.0 M substrate concentration.
Mechanism : CMCR selectively reduces the ketone to the (S)-diol, while GDH regenerates NADPH via glucose oxidation. Lyophilized whole cells enhance stability and scalability.
Advantages :
-
High substrate tolerance (up to 1.0 M).
-
No external cofactor required.
-
Environmentally benign.
Microbial Asymmetric Reduction Using Candida parapsilosis
Whole-cell biocatalysis with Candida parapsilosis ATCC 7330 offers a one-pot synthesis from α-oxoaldehydes. This method was demonstrated for (S)-1-phenyl-1,2-ethanediols with >99% ee.
Protocol:
-
Substrate : 3-Methylphenylglyoxal.
-
Reaction Medium : Phosphate buffer (pH 7.0) with 20% acetone.
Optimization :
-
Cosolvents (e.g., acetone) improve substrate solubility.
Limitations :
-
Substrate inhibition at concentrations >50 mM.
Lipase-Catalyzed Kinetic Resolution
Pseudomonas cepacia lipase resolves racemic 1-(3-methylphenyl)-1,2-ethanediol via enantioselective transesterification. While less efficient, this method provides moderate ee.
Performance:
-
Substrate : Racemic 1-(3-methylphenyl)-1,2-ethanediol.
-
Conditions : Vinyl acetate as acyl donor, hexane solvent.
Trade-offs :
-
Requires racemic starting material.
-
Lower enantioselectivity compared to biocatalytic methods.
Chemoenzymatic Synthesis via Epoxide Hydrolysis
Epoxide hydrolases from Caulobacter crescentus and Mugil cephalus hydrolyze styrene oxide derivatives to vicinal diols. Modifying the substrate to 3-methylstyrene oxide could yield the (S)-diol.
Pathway:
-
Epoxidation : 3-Methylstyrene → 3-methylstyrene oxide.
Challenges :
-
Requires stereochemical inversion for (S)-configuration.
-
Limited data on meta-substituted epoxides.
Chiral Sulfonamide-Catalyzed Reduction
Polymer-supported chiral sulfonamides with NaBH₄ reduce α-hydroxy ketones to diols. For 3-methylphenyl derivatives, this method achieves 94% ee.
Conditions:
Drawbacks :
-
Multi-step synthesis of catalysts.
-
Scalability issues.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Substrate Conc. | Scalability |
|---|---|---|---|---|
| Biocatalytic Reduction | 90 | >99 | 1.0 M | High |
| Microbial Reduction | 70 | >99 | 50 mM | Moderate |
| Lipase Resolution | 45 | 77–91 | 100 mM | Low |
| Epoxide Hydrolysis | – | – | – | Experimental |
| Chiral Sulfonamide | 62 | 94 | 0.5 M | Moderate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing (S)-1-(3-Methylphenyl)-1,2-ethanediol with high enantiomeric purity?
- Methodological Answer : Enantiopure synthesis can be achieved via microbial resolution using Sphingomonas sp. HXN-200, which selectively oxidizes one enantiomer of racemic diols, yielding >98% ee. This approach is scalable and avoids traditional chiral auxiliaries . Alternatively, asymmetric catalysis with chiral ligands (e.g., BINAP-Ru complexes) can be optimized by adjusting solvent polarity and reaction temperature to enhance stereoselectivity.
Q. Which spectroscopic techniques are most reliable for structural characterization of (S)-1-(3-Methylphenyl)-1,2-ethanediol?
- Methodological Answer :
- NMR : Use H and NMR with 2D experiments (COSY, HSQC) to assign hydroxyl and methylphenyl proton signals.
- IR Spectroscopy : Identify hydroxyl stretches (~3200–3500 cm) and aryl C–H bending modes (~700–800 cm).
- X-ray Crystallography : Co-crystallize with stabilizing agents (e.g., sucrose) to resolve absolute configuration, as demonstrated for related diols in enzyme-substrate studies .
Q. How can researchers assess the biological activity of (S)-1-(3-Methylphenyl)-1,2-ethanediol in preliminary assays?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against serine hydrolases or oxidoreductases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate).
- Cellular Uptake Studies : Radiolabel the diol with and quantify intracellular accumulation in model cell lines.
- Comparative Analysis : Benchmark activity against structurally similar diols (e.g., 1-(4-Chlorophenyl)-1,2-ethanediol) to identify substituent effects .
Advanced Research Questions
Q. How can conformational dynamics of (S)-1-(3-Methylphenyl)-1,2-ethanediol be studied under varying experimental conditions?
- Methodological Answer :
- Infrared Matrix Isolation : Trap the compound in argon matrices at 10 K and irradiate with tunable IR lasers to induce and monitor conformational isomerization (e.g., gauche to trans transitions) .
- Computational Modeling : Perform ab initio calculations (MP2/6-31G**) to map energy barriers between conformers and validate with experimental rotational constants.
Q. What strategies resolve contradictions in reported biological activities between (S)-1-(3-Methylphenyl)-1,2-ethanediol and its analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. chloro groups) and measure binding affinities using surface plasmon resonance (SPR).
- Meta-Analysis : Cross-reference bioactivity data from analogs (e.g., 1-(4-Methylphenyl)-1,2-ethanediol) to identify trends in logP and steric effects .
- Dose-Response Validation : Replicate conflicting assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate experimental variables.
Q. How can researchers elucidate the interaction mechanisms of (S)-1-(3-Methylphenyl)-1,2-ethanediol with biological targets?
- Methodological Answer :
- Crystallographic Studies : Co-crystallize the diol with target enzymes (e.g., SgcC5) using substrate mimics (e.g., (R)-1-(2-naphthyl)-1,2-ethanediol) to resolve binding modes. Refine structures via molecular replacement and analyze hydrogen-bonding networks with LigPlot+ .
- Kinetic Isotope Effects (KIE) : Compare ratios using deuterated vs. protiated diols to probe rate-limiting steps in enzymatic oxidation .
Q. What analytical approaches are suitable for studying the periodate oxidation kinetics of (S)-1-(3-Methylphenyl)-1,2-ethanediol?
- Methodological Answer :
- Finite Difference Simulation (FDS) : Model complex formation and dissociation rates at varying pH (1.08 vs. 5.4) and temperatures (15–35°C). Compare to ethanediol’s reaction profile to identify methylphenyl substituent effects .
- Stopped-Flow Spectroscopy : Monitor IO consumption at 290 nm to derive second-order rate constants.
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